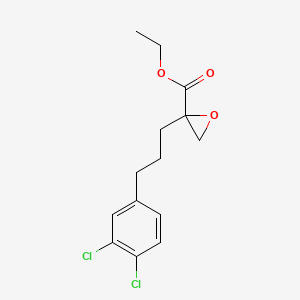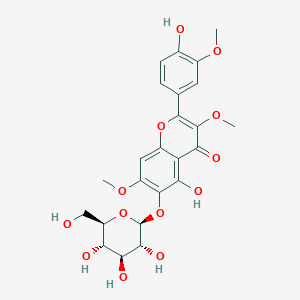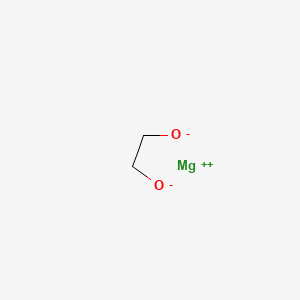
Magnesium ethane-1,2-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium ethane-1,2-diolate is an organometallic compound with the molecular formula C₂H₄MgO₂. It is a derivative of ethylene glycol where the hydroxyl groups are replaced by magnesium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium ethane-1,2-diolate can be synthesized through the reaction of ethylene glycol with a magnesium source, such as magnesium metal or magnesium alkoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: The process would likely involve the use of high-purity reagents and controlled environments to ensure product consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium ethane-1,2-diolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The magnesium atoms can be substituted by other metal atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols or other reduced forms of the original compound.
Substitution: Results in new organometallic compounds with different metal centers.
Aplicaciones Científicas De Investigación
Magnesium ethane-1,2-diolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in Grignard-type reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism by which magnesium ethane-1,2-diolate exerts its effects involves the interaction of the magnesium atoms with various molecular targets. Magnesium can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The pathways involved often include coordination with oxygen or nitrogen atoms in substrates, leading to the activation of these molecules for further chemical transformations .
Comparación Con Compuestos Similares
Magnesium ethoxide: Another magnesium-based organometallic compound with similar reactivity but different structural properties.
Magnesium methoxide: Similar in reactivity but with methanol-derived ligands instead of ethylene glycol.
Magnesium diethyl: A compound with ethyl groups instead of ethylene glycol, showing different reactivity patterns.
Uniqueness: Magnesium ethane-1,2-diolate is unique due to its ethylene glycol-derived structure, which provides distinct reactivity and stability compared to other magnesium organometallic compounds. Its ability to form stable chelates and participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
53651-67-5 |
|---|---|
Fórmula molecular |
C2H4MgO2 |
Peso molecular |
84.36 g/mol |
Nombre IUPAC |
magnesium;ethane-1,2-diolate |
InChI |
InChI=1S/C2H4O2.Mg/c3-1-2-4;/h1-2H2;/q-2;+2 |
Clave InChI |
LPFAVACZDGLXHQ-UHFFFAOYSA-N |
SMILES canónico |
C(C[O-])[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


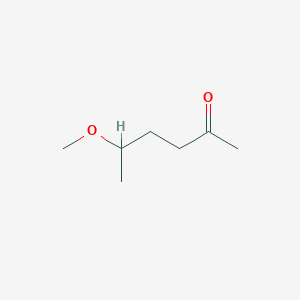
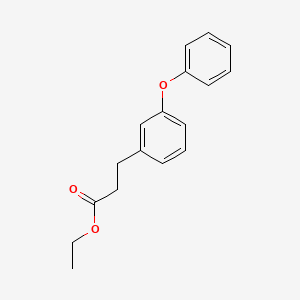
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
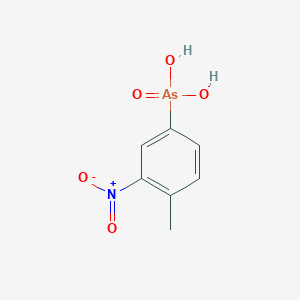
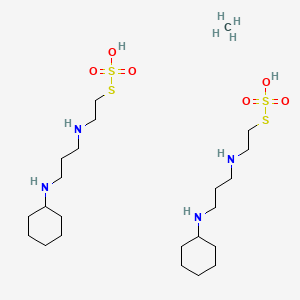
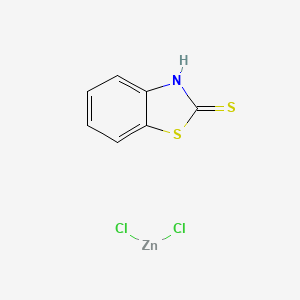
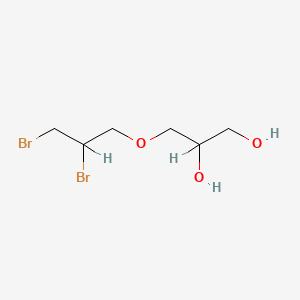
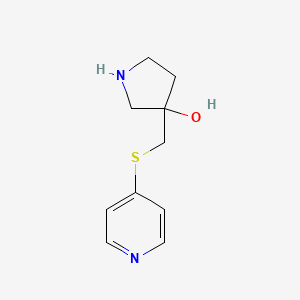
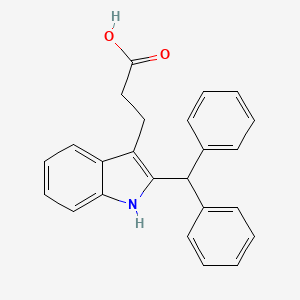
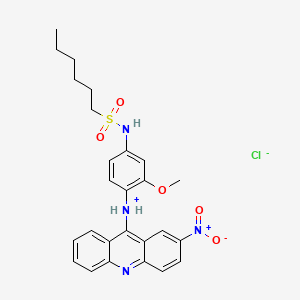
![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
